molecular formula C15H10FN3O3S2 B2388965 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 884818-73-9

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2388965
CAS No.: 884818-73-9
M. Wt: 363.38
InChI Key: RQBWELMPXOPYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound featuring a benzothiazole core, a nitro group, and a (4-fluorophenyl)thio moiety. This complex structure makes it a compound of significant interest in medicinal chemistry and biochemical research. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Research Applications and Value Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Specifically, N -(6-arylbenzo[d]thiazol-2-yl)acetamide analogues have demonstrated potent inhibitory activity against the urease enzyme . Urease is a key virulence factor in pathogenic bacteria like Helicobacter pylori , which is associated with peptic ulcers and gastric cancer . Research indicates that such acetamide derivatives bind to the non-metallic active site of urease, and their inhibitory efficacy is strongly linked to their ability to form hydrogen bonds with the enzyme . This compound serves as a valuable precursor or lead compound for researchers developing new therapeutic agents targeting urease-producing bacteria. Compound Information • : 895490-64-9 • Molecular Formula : C15H10F2N2OS2 • Molecular Weight : 336.38

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S2/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBWELMPXOPYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitrobenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via cyclization of 2-amino-4-nitrothiophenol with cyanogen bromide in ethanol at reflux (78°C, 6 hours). This method yields 6-nitrobenzo[d]thiazol-2-amine with a reported purity of 92% (m.p. 189–191°C). Alternative approaches employ thiourea derivatives under acidic conditions, though yields drop to 78% due to side reactions.

Acetylation of 6-Nitrobenzo[d]thiazol-2-amine

Reaction with acetic anhydride in anhydrous dichloromethane (DCM) at 0–5°C produces N-(6-nitrobenzo[d]thiazol-2-yl)acetamide. Triethylamine (2.2 equiv.) is added to neutralize HCl byproducts, achieving 85% yield after recrystallization from ethanol. Critical parameters include strict temperature control (<10°C) to prevent N-acetyl group migration.

Introduction of the 4-Fluorophenylthio Group

Nucleophilic Aromatic Substitution

The acetamide intermediate undergoes thioetherification with 4-fluorobenzenethiol in dimethylformamide (DMF) at 120°C for 8 hours. Potassium carbonate (3.0 equiv.) acts as a base, facilitating deprotonation of the thiol. The reaction is quenched with ice-water, yielding this compound as a pale-yellow solid (72% yield, m.p. 262–264°C).

Optimization Insights :

  • Solvent selection : DMF outperforms THF or acetonitrile due to superior solubility of aromatic thiols.
  • Catalyst screening : Addition of CuI (5 mol%) increases yield to 81% by accelerating the substitution kinetics.

Alternative Synthetic Routes

One-Pot Cyclization-Acetylation Strategy

A streamlined method combines benzothiazole formation and acetylation in a single reactor:

  • Cyclization : 2-Amino-4-nitrothiophenol (1.0 equiv.) reacts with acetyl chloride (1.2 equiv.) in pyridine at 100°C for 4 hours.
  • In situ acetylation : Direct addition of 4-fluorobenzenethiol (1.1 equiv.) and K₂CO₃ (2.5 equiv.) without intermediate isolation.
    This approach reduces purification steps but achieves a lower yield (64%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 140°C, 30 minutes) in DMF accelerates the thioetherification step, achieving 89% yield with 99% purity by HPLC. Energy efficiency and reduced reaction time (from 8 hours to 30 minutes) make this method industrially scalable.

Analytical Characterization and Validation

Spectroscopic Data

  • IR (KBr) : νmax 1692 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O), 1163 cm⁻¹ (C-F).
  • ¹H NMR (DMSO-d6) : δ 2.18 (s, 3H, CH₃), 7.16–7.72 (m, 4H, aromatic), 10.70 (s, 1H, NH).
  • ¹³C NMR : δ 23.1 (CH₃), 121.8–160.2 (aromatic carbons), 169.5 (C=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for all batches. Impurities include unreacted 4-fluorobenzenethiol (<0.5%) and N-acetyl byproducts (<1.2%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage
Conventional Stepwise 72 14 hours High reproducibility
One-Pot 64 8 hours Fewer purification steps
Microwave 89 0.5 hours Rapid, energy-efficient

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-deficient 6-nitro group on the benzothiazole ring is prone to reduction under acidic conditions. Use of non-reductive solvents (e.g., DMF instead of ethanol) and inert atmospheres (N₂) prevents unwanted side reactions.

Thioether Oxidation

The 4-fluorophenylthio moiety may oxidize to sulfone derivatives during prolonged storage. Addition of antioxidant agents (0.1% BHT) and storage under argon at −20°C extends shelf life to 12 months.

Industrial Scalability and Cost Analysis

Bulk synthesis (1 kg scale) using microwave methods reduces production costs by 40% compared to conventional heating. Raw material costs dominate (75%), with 4-fluorobenzenethiol accounting for 60% of expenses. Recycling DMF via distillation lowers solvent-related costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves several steps:

  • Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an α-haloketone under basic conditions.
  • Nitration : Introducing the nitro group using a mixture of concentrated nitric and sulfuric acids.
  • Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol in the presence of a base.
  • Acetylation : Using acetic anhydride to yield the final product.

Medicinal Chemistry

This compound serves as a scaffold for developing new drugs with potential anti-inflammatory , antimicrobial , and anticancer activities. The unique structure allows for modifications that can enhance pharmacological properties. For instance, derivatives have been tested against various bacterial strains, showing promising antibacterial activity compared to reference drugs .

Materials Science

The electronic properties of this compound make it a candidate for applications in organic electronics and photonics . Its ability to conduct electricity and its stability under various conditions are valuable for developing new materials in these fields.

Biological Studies

The compound can act as a probe to study enzyme interactions and cellular pathways. Its mechanism of action often involves bioreduction of the nitro group, leading to reactive intermediates that interact with cellular macromolecules, potentially affecting biological processes such as cell signaling and apoptosis .

Case Studies

  • Antimicrobial Activity : A study evaluated derivatives of thiazole compounds against gram-positive and gram-negative bacteria, revealing that while some derivatives showed lower efficacy than standard antibiotics, they still exhibited significant antibacterial properties .
  • Cancer Research : Research has indicated that modifications of this compound can lead to enhanced anticancer activity by targeting specific cancer pathways, demonstrating its potential as a chemotherapeutic agent .
  • Material Development : Investigations into its use in organic electronics have shown that it can be integrated into devices due to its favorable electronic properties, paving the way for innovative applications in technology .

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The thiazole ring and fluorophenyl thioether moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
2-((4-Fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Target) 4-Fluorophenylthio, 6-nitro 407.41* Not reported Hypothesized VEGFR-2/DprE1 inhibition
2-(5-(4-Fluorobenzylidene)-...acetamide (4a) 4-Fluorobenzylidene 458.37 199–201 Anticancer (VEGFR-2 inhibition)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 6-Methyl, phenylureido-thiadiazole 456.56 263–265 Antiproliferative
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) 4-Fluorophenylpiperazine, 4-methoxyphenyl 442.47 Not reported MMP inhibition (anti-inflammatory)
2-(6-Nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (5k) Dual 6-nitrobenzo[d]thiazole 524.50 Not reported Antitubercular (DprE1 inhibition)

*Calculated using ChemDraw.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro at 6-position) enhance binding to enzymes like DprE1 via polar interactions .
  • Fluorine substituents improve metabolic stability and membrane permeability, as seen in compound 4a’s VEGFR-2 inhibition (IC₅₀ = 0.89 μM) .
  • Thiadiazole/piperazine moieties (e.g., 4g, 20) contribute to antiproliferative and anti-inflammatory effects by targeting diverse pathways .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.

Molecular Structure

The molecular formula of this compound is C21H15FN4O3S2C_{21}H_{15}FN_{4}O_{3}S_{2}, with a molecular weight of 454.5 g/mol. The compound features a thiazole ring, a nitro group, and a fluorophenyl thioether moiety, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC21H15FN4O3S2
Molecular Weight454.5 g/mol
CAS Number884818-73-9

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. For instance, derivatives of benzothiazole have shown broad-spectrum antibacterial and antifungal effects. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 50 µg/mL against various organisms, indicating high efficacy .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. For example, certain benzothiazole derivatives demonstrated IC50 values in the micromolar range against cancer cell lines.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within the cell. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. Additionally, the thiazole ring and fluorophenyl thioether moiety enhance binding affinity and specificity for these targets .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an α-haloketone under basic conditions.
  • Nitration : Nitrating the thiazole intermediate using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
  • Thioether Formation : Reacting the nitrated thiazole with 4-fluorothiophenol in the presence of a base.
  • Acetylation : Acetylating the compound using acetic anhydride to yield the final product .

Reaction Conditions

The reactions require careful optimization of conditions such as temperature, solvent choice, and catalyst use to maximize yield and minimize by-products.

Study on Anticancer Activity

A study published in Molecules evaluated various thiazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 1 to 10 µM. The study concluded that modifications to the thiazole structure could enhance biological activity .

Exploration of Antimicrobial Effects

In another investigation, a series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. The findings showed that compounds similar to this compound had potent effects against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values below 50 µg/mL .

Q & A

Q. Key Conditions :

  • Temperature: 60–80°C for thioether coupling .
  • Solvents: Acetone or DMF for polar intermediates .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:
Methodology :

  • Temperature control : Lower temperatures (≤60°C) reduce side reactions during thioether formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Real-time monitoring : TLC or HPLC to track reaction progression and isolate intermediates .

Example : In thioether coupling, replacing acetone with DMF increased yield from 65% to 82% by stabilizing reactive intermediates .

Advanced: What analytical techniques validate structural integrity and purity?

Answer:

  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; thiazole C=O at ~170 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 376.05) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .
  • X-ray crystallography : Resolve conformational details (if single crystals are obtainable) .

Advanced: How does the nitro group influence biological activity?

Answer:
The nitro group’s electron-withdrawing effects:

  • Enhances binding : Stabilizes interactions with kinase active sites (e.g., VEGFR-2) via dipole interactions .
  • Modulates redox activity : May generate reactive oxygen species (ROS) in cancer cells, contributing to cytotoxicity .

Q. Data from analogues :

CompoundIC₅₀ (μM)Target
Nitro derivative5–15MCF-7, HCT116
Non-nitro analogue>50Same cell lines

Source: Structural analogues in and

Methodological Insight : Compare IC₅₀ values in parallel assays using MTT or ATP-lite protocols .

Advanced: How can computational methods guide experimental design?

Answer:

  • Molecular docking : Predict binding modes with targets (e.g., VEGFR-2 ATP-binding pocket). Use AutoDock Vina with flexible side chains .
  • ADMET prediction : Use SwissADME or PreADMET to estimate solubility (LogP ~2.8) and metabolic stability .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .

Case Study : Docking predicted hydrogen bonds between the nitro group and VEGFR-2’s Lys868, later validated by kinase assays .

Advanced: How to resolve contradictory efficacy data across cell lines?

Answer:
Approach :

Dose-response curves : Test 5–100 μM ranges to identify cell-specific sensitivity .

Mechanistic profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways .

Target validation : siRNA knockdown of suspected targets (e.g., VEGFR-2) to confirm on-mechanism activity .

Example : In HCT116, cytotoxicity correlated with caspase-3 activation, while MCF-7 showed ROS-mediated necrosis, explaining divergent IC₅₀ trends .

Advanced: Strategies to improve solubility without losing activity?

Answer:

  • PEGylation : Attach polyethylene glycol to the acetamide group (retains 80% activity, solubility +300%) .
  • Pro-drug design : Introduce phosphate esters hydrolyzed in vivo .
  • Co-crystallization : Use cyclodextrins to enhance aqueous solubility while preserving crystallinity .

Validation : LogP reduction from 3.1 to 1.9 via PEGylation maintained IC₅₀ <10 μM in HT-29 cells .

Advanced: How to assess metabolic stability for in vivo studies?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Plasma stability : Measure degradation in 50% plasma over 24 hours .

Q. Data Example :

ConditionHalf-life (h)
Human liver microsomes2.1
Rat plasma6.8

Advanced: What in silico tools predict off-target effects?

Answer:

  • PharmaDB : Screen against 500+ targets using similarity ensemble approach (SEA) .
  • SwissTargetPrediction : Rank targets by ligand similarity (e.g., 70% similarity to known kinase inhibitors) .
  • ToxCast : Assess cytotoxicity flags (e.g., mitochondrial membrane potential disruption) .

Case Study : SwissTargetPrediction flagged EGFR and PDGFR-β as off-targets, later confirmed by kinome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.